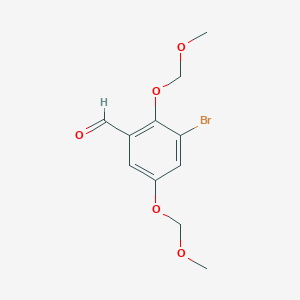
3-Bromo-2,5-bis(methoxymethoxy)benzaldehyde
Cat. No. B8308149
M. Wt: 305.12 g/mol
InChI Key: JOQKYHKFIBYQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07279499B2
Procedure details


Add a solution of phenyllithium (7.80 mL of a 1.8 M solution in cyclohexane-Et2O (70:30), 14.04 mmol) over 15 seconds to a −78° C. solution of 1,3-dibromo-2,5-bis-methoxymethoxy-benzene (5.00 g, 14.04 mmol) in THF (100 mL). After stirring the reaction for 15 minutes, add DMF (2.17 mL, 28.08 mmol) and stir the reaction for 1 hour. Pour the reaction into H2O (150 mL) and extract with EtOAc (2×100 mL). Combine the organic extracts, wash with brine, dry (MgSO4), filter and concentrate. Purify the crude material using silica gel chromatography, eluting with Hex:EtOAc (80:20) to afford the subtitled product (3.00 g, 70%) as an oil. 1H NMR (CDCl3) δ 3.47 (s, 3H), 3.61 (s, 3H), 5.14 (s, 2H), 5.16 (s, 2H), 7.45 (d, J=3.0 Hz, 1H), 7.53 (d, J=3.1 Hz, 1H), 10.29 (s, 1H).

[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One


Name
cyclohexane Et2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
C1([Li])C=CC=CC=1.Br[C:9]1[CH:14]=[C:13]([O:15][CH2:16][O:17][CH3:18])[CH:12]=[C:11]([Br:19])[C:10]=1[O:20][CH2:21][O:22][CH3:23].CN([CH:27]=[O:28])C.O>C1CCCCC1.CCOCC.C1COCC1>[Br:19][C:11]1[C:10]([O:20][CH2:21][O:22][CH3:23])=[C:9]([CH:14]=[C:13]([O:15][CH2:16][O:17][CH3:18])[CH:12]=1)[CH:27]=[O:28] |f:4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)[Li]
|
[Compound]
|
Name
|
solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
5 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC1=C(C(=CC(=C1)OCOC)Br)OCOC
|
|
Name
|
cyclohexane Et2O
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1CCCCC1.CCOCC
|
|
Name
|
|
|
Quantity
|
100 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
2.17 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(C)C=O
|
Step Three
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Conditions


Stirring
|
Type
|
CUSTOM
|
|
Details
|
After stirring
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction for 15 minutes
|
|
Duration
|
15 min
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
stir
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the reaction for 1 hour
|
|
Duration
|
1 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
Pour
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extract with EtOAc (2×100 mL)
|
WASH
|
Type
|
WASH
|
|
Details
|
Combine the organic extracts, wash with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dry (MgSO4)
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filter
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purify the crude material
|
WASH
|
Type
|
WASH
|
|
Details
|
eluting with Hex
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC=1C(=C(C=O)C=C(C1)OCOC)OCOC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 3 g | |
| YIELD: PERCENTYIELD | 70% | |
| YIELD: CALCULATEDPERCENTYIELD | 70% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

